Benzo(a)pyrene-11,12-epoxide

Description

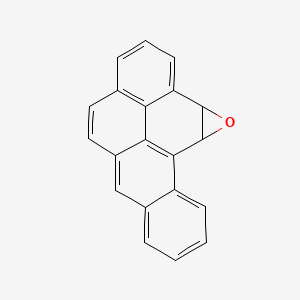

Structure

3D Structure

Properties

Molecular Formula |

C20H12O |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |

InChI |

InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H |

InChI Key |

ISBWKKKMLFVMHH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |

Synonyms |

benzo(a)pyrene 11,12-oxide |

Origin of Product |

United States |

Mechanistic Investigations of Benzo a Pyrene 11,12 Epoxide Formation and Metabolism

Enzymatic Pathways of Benzo(a)pyrene-11,12-epoxide Biosynthesis

The initial step in the metabolic activation of Benzo(a)pyrene (BaP) involves its enzymatic conversion into various epoxide derivatives. The formation of this compound is a critical pathway in this process.

Role of Cytochrome P450 Enzymes in Epoxidation

Cytochrome P450 (CYP) monooxygenases are the primary enzymes responsible for the epoxidation of BaP. vulcanchem.comwikipedia.org Specifically, CYP1A1 and CYP1B1 are key isoforms that catalyze the oxidation of the BaP molecule, leading to the formation of epoxides at different positions, including the 11,12-position. vulcanchem.comnih.gov This enzymatic reaction represents a crucial activation step, transforming the relatively inert BaP into a more reactive intermediate. vulcanchem.com In mammalian systems, this process is well-documented, with studies on rat liver microsomes demonstrating the conversion of BaP to its epoxides by mixed-function oxidases. nih.govnih.gov The formation of BaP-11,12-epoxide is a result of monooxygenation reactions catalyzed by these CYP enzymes. asm.orgresearchgate.net

The induction of CYP1A1 can occur through the binding of BaP to the aryl hydrocarbon receptor (AHR), which then leads to increased transcription of the CYP1A1 gene. wikipedia.org This highlights a feedback mechanism where the presence of the substrate can enhance its own metabolism.

Stereochemical Aspects of Epoxide Formation

The enzymatic epoxidation of BaP can result in the formation of different stereoisomers of the epoxide. The stereochemistry of these products is a critical factor that influences their subsequent metabolic fate and biological activity.

In studies with the bacterium Mycobacterium vanbaalenii PYR-1, the metabolism of BaP leads to the formation of both cis- and trans-11,12-dihydrodiols, which are derived from the initial 11,12-epoxide. asm.orgresearchgate.net The formation of nearly equal amounts of the two trans-11,12-dihydrodiol enantiomers suggests two possible enzymatic scenarios. asm.orgnih.gov One possibility is that a highly stereoselective cytochrome P450 produces an optically pure BaP-11,12-epoxide, which is then acted upon by a non-stereoselective epoxide hydrolase. asm.orgnih.gov Alternatively, a non-stereoselective CYP450 could form a racemic mixture of the epoxide, which is then resolved by a highly stereoselective epoxide hydrolase. asm.orgnih.gov

Chiral stationary-phase HPLC analysis of the metabolites from M. vanbaalenii PYR-1 revealed that the benzo[a]pyrene (B130552) cis-11,12-dihydrodiol has an 11S,12R conformation with 100% optical purity. asm.orgresearchgate.netnih.gov In contrast, the benzo[a]pyrene trans-11,12-dihydrodiol was found to be an equal mixture of the 11S,12S and 11R,12R enantiomers. asm.orgresearchgate.netnih.gov

Epoxide Hydrolysis and Dihydrodiol Formation

Following its formation, this compound undergoes further metabolism, primarily through hydrolysis, to form dihydrodiols.

Epoxide Hydrolase-Mediated Ring Opening

The epoxide ring of BaP-11,12-epoxide is opened through the action of epoxide hydrolase. researchgate.netmdpi.com This enzyme catalyzes the addition of a water molecule to the epoxide, resulting in the formation of a dihydrodiol. researchgate.netmdpi.com This hydrolysis is a key step in the metabolic pathway and is observed in both mammalian and microbial systems. nih.govasm.org In reconstituted enzyme systems, the production of dihydrodiols from BaP was dependent on the addition of purified epoxide hydrolase, confirming its essential role. nih.gov

Formation of Benzo(a)pyrene Dihydrodiols

The hydrolysis of BaP-11,12-epoxide leads to the formation of benzo(a)pyrene-11,12-dihydrodiol. researchgate.netmdpi.com Specifically, the action of epoxide hydrolase on the epoxide results in the formation of the corresponding trans-dihydrodiol. asm.orgresearchgate.netmdpi.com In the bacterium Mycobacterium vanbaalenii PYR-1, both cis- and trans-11,12-dihydrodiols have been identified as metabolites of BaP. asm.orgresearchgate.net The formation of the trans-11,12-dihydrodiol is attributed to the cytochrome P450-catalyzed epoxidation followed by epoxide hydrolase-mediated hydrolysis. asm.orgnih.gov

The stereochemistry of the resulting dihydrodiols is significant. As mentioned earlier, M. vanbaalenii PYR-1 produces benzo[a]pyrene cis-11,12-dihydrodiol with 100% optical purity (11S,12R configuration) and a racemic mixture of benzo[a]pyrene trans-11,12-dihydrodiol (equal amounts of 11S,12S and 11R,12R enantiomers). vulcanchem.comresearchgate.netnih.gov

Microbial Biotransformation Pathways Involving this compound

Microorganisms, particularly bacteria and fungi, have demonstrated the ability to metabolize BaP, often through pathways involving the 11,12-epoxide.

Several bacterial species have been identified that can degrade BaP. The bacterium Mycobacterium vanbaalenii PYR-1 is a well-studied example that initially oxidizes BaP at the C-11,12 position, among others. asm.orgresearchgate.net This initial attack by monooxygenases leads to the formation of BaP-11,12-epoxide, which is then hydrolyzed to trans-11,12-BaP-dihydrodiol. researchgate.netmdpi.com Further degradation by this bacterium can lead to ring cleavage products such as 4-formylchrysene-5-carboxylic acid and 4,5-chrysene-dicarboxylic acid, indicating the breakdown of the aromatic ring system at the C-11 and C-12 positions. researchgate.net The genes for both cytochrome P450 and epoxide hydrolase have been identified in M. vanbaalenii PYR-1, providing the genetic basis for this metabolic capability. asm.orgnih.gov

Fungi, such as the white-rot fungus Bjerkandera sp. strain BOS55, can also oxidize BaP. nih.gov While fungal monooxygenases can produce epoxides and dihydrodiols, some white-rot fungi utilize extracellular peroxidases to initially form benzo[a]pyrenediones. nih.gov The involvement of cytochrome P450 enzymes in the fungal degradation of BaP has also been investigated. mdpi.com

The table below summarizes the key enzymes and resulting products in the formation and metabolism of this compound.

| Process | Enzyme(s) | Substrate | Product(s) | Organism/System |

| Epoxidation | Cytochrome P450 (CYP1A1, CYP1B1) | Benzo(a)pyrene | This compound | Mammalian liver microsomes, Mycobacterium vanbaalenii PYR-1 |

| Epoxide Hydrolysis | Epoxide Hydrolase | This compound | trans-11,12-Dihydroxy-11,12-dihydrobenzo(a)pyrene (trans-11,12-dihydrodiol) | Mammalian systems, Mycobacterium vanbaalenii PYR-1 |

| Dioxygenation | Dioxygenase | Benzo(a)pyrene | cis-11,12-Dihydroxy-11,12-dihydrobenzo(a)pyrene (cis-11,12-dihydrodiol) | Mycobacterium vanbaalenii PYR-1 |

| Ring Fission | Not specified | cis-4,5-Benzo(a)pyrene-dihydrodiol (as a model) | 4-Formylchrysene-5-carboxylic acid, 4,5-Chrysene-dicarboxylic acid | Mycobacterium vanbaalenii PYR-1 |

Chemical Synthesis Approaches for this compound and Analogs

The chemical synthesis of specific benzo(a)pyrene epoxides and their derivatives is essential for toxicological studies and for use as analytical standards. While much of the synthetic literature focuses on the more studied diol epoxides (such as BPDE), methods applicable to K-region epoxides like the 11,12-epoxide have been explored.

The synthesis of K-region epoxides often involves the direct oxidation of the parent polycyclic aromatic hydrocarbon. However, controlling the regioselectivity of this oxidation can be challenging. An alternative and more controlled approach involves the synthesis of a precursor that facilitates epoxidation at the desired location. One such strategy is the "hexahydropyrene (HHPy) method". rsc.org This method involves the partial hydrogenation of pyrene (B120774) to produce precursors like 4,5,9,10-tetrahydropyrene. rsc.org While this specific precursor is used for substitutions on the 4,5,9,10-positions, analogous strategies can be envisioned for targeting other regions of the pyrene core that forms part of the benzo(a)pyrene structure.

A general strategy for preparing K-region substituted pyrenes, which could be adapted for benzo(a)pyrene analogs, involves electrophilic substitution on a tetrahydropyrene precursor, followed by a re-aromatization step using an oxidizing agent like o-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This allows for the introduction of functional groups that can then be used to construct the final epoxide.

For benzo(a)pyrene derivatives specifically, synthetic routes have been developed that build upon the pyrene core. For instance, attaching a four-carbon alkyne chain to a substituted pyrene derivative can be a key step in constructing the fused benzene (B151609) ring of benzo(a)pyrene. rsc.org Subsequent cyclization, reduction, and dehydration steps can yield the benzo(a)pyrene skeleton, which can then be further functionalized to produce epoxydiols and other analogs. rsc.org While these examples from the literature provide a framework, specific, high-yield synthetic routes published exclusively for this compound are not as commonly detailed as those for its diol epoxide counterparts.

Cellular and Molecular Consequences of Benzo a Pyrene Epoxide Macromolecule Adduction

Perturbations in DNA Structure and Integrity

The covalent binding of BPDE to DNA, primarily at the N2 position of guanine (B1146940) and the N6 position of adenine (B156593), creates bulky adducts that significantly distort the regular structure of the DNA double helix. nih.govnih.gov These structural perturbations are a critical initiating event in the genotoxic cascade.

These structural changes have significant functional consequences:

Disruption of Base Pairing: The presence of the bulky adduct disrupts the normal hydrogen bonding between complementary base pairs, leading to localized destabilization of the DNA duplex. youtube.com

Helical Unwinding: The accommodation of the BPDE molecule forces the DNA helix to unwind, which can affect the binding of proteins that recognize specific DNA structures. wikipedia.org

Induction of DNA Bending: The adduction can cause significant bending or kinking of the DNA axis, further altering its three-dimensional structure.

These distortions serve as recognition signals for cellular DNA damage response pathways. However, if not repaired, they can lead to the formation of DNA strand breaks, including dangerous double-strand breaks, which can trigger chromosomal aberrations and genomic instability. oup.comnih.gov

Table 1: Structural Perturbations Induced by BPDE-DNA Adducts

| Structural Perturbation | Description | Consequence |

|---|---|---|

| Bulky Lesion Formation | Covalent attachment of the large BPDE molecule to a DNA base (primarily guanine). mdpi.com | Creates a physical impediment on the DNA strand. |

| Helical Distortion | Unwinding and bending of the DNA double helix to accommodate the adduct. youtube.comwikipedia.org | Alters the normal B-form of DNA, affecting protein recognition. |

| Base Pair Disruption | The adducted base is often displaced from its normal position within the helix, disrupting hydrogen bonding. nih.gov | Leads to localized melting and destabilization of the DNA duplex. |

| Minor Groove Binding | The BPDE moiety can reside in the minor groove of the DNA. researchgate.net | Can interfere with the binding of minor groove-binding proteins and enzymes. |

| Intercalation | The planar aromatic rings of the BPDE molecule can insert between adjacent base pairs. wikipedia.org | Causes significant unwinding and lengthening of the DNA helix. |

Impact on DNA Replication and Transcription Processes

The structural distortions caused by BPDE-DNA adducts present significant obstacles to the cellular machinery responsible for DNA replication and transcription. These bulky lesions can act as physical blocks, stalling the progression of DNA and RNA polymerases. oup.comnih.gov

During DNA replication, the replicative polymerase machinery may stall at the site of a BPDE adduct. nih.gov This blockage can lead to the collapse of the replication fork and the formation of double-strand breaks. To overcome such blocks, cells may activate specialized, lower-fidelity DNA polymerases through a process called translesion synthesis (TLS). pnas.org While TLS allows replication to proceed past the damage, it is an error-prone process that often introduces mutations, such as G→T transversions, which are a hallmark of benzo(a)pyrene-induced carcinogenesis. nih.gov

Similarly, transcription can be blocked by BPDE-DNA adducts. oup.com An RNA polymerase stalled at an adduct on the transcribed strand of a gene can prevent the synthesis of essential proteins. This blockage can trigger a specific DNA repair pathway known as transcription-coupled nucleotide excision repair (TC-NER) to preferentially remove the lesion from the active gene. pnas.org However, persistent unrepaired adducts can lead to reduced gene expression and cellular dysfunction. oup.com

The consequences of these impacts are summarized below:

Replication Fork Stalling: The primary replicative DNA polymerases are unable to proceed past the bulky adduct, leading to a halt in DNA synthesis. nih.gov

Error-Prone Translesion Synthesis (TLS): Activation of specialized TLS polymerases (like POLι and POLζ) allows bypass of the lesion but with a high likelihood of incorporating incorrect nucleotides, leading to mutations. pnas.orgresearchgate.net

Transcriptional Arrest: RNA polymerase can be blocked by BPDE adducts, inhibiting the expression of genes. oup.com

Mutagenesis: The erroneous bypass of adducts during replication is a primary source of the point mutations and frameshift deletions characteristic of PAH-induced cancers. wikipedia.orgmdpi.com

Modulation of DNA Repair Mechanisms and Pathways

Cells possess sophisticated DNA repair systems to counteract the deleterious effects of DNA damage. The primary pathway responsible for removing bulky BPDE-DNA adducts is the Nucleotide Excision Repair (NER) pathway. oup.compnas.org The NER machinery recognizes the helix-distorting lesion, excises a short oligonucleotide fragment containing the adduct, and synthesizes a new, correct DNA strand using the undamaged strand as a template. nih.gov

The efficiency of NER can be highly variable and is influenced by several factors:

Local DNA Conformation: The rate of repair is dictated by the local DNA structure. Lesions that cause significant distortion and displacement of the modified base and its partner are generally repaired more efficiently. nih.gov

Sequence Context: The nucleotide sequence surrounding the adduct can influence repair efficiency by over 100-fold. nih.govpnas.org

Transcription: As mentioned, damage in the transcribed strand of active genes is repaired more rapidly via TC-NER. pnas.org

Table 2: Key DNA Repair Pathways Involved in Response to BPDE Adducts

| Repair Pathway | Role in BPDE Damage Response | Key Proteins/Factors |

|---|---|---|

| Nucleotide Excision Repair (NER) | Primary pathway for removing bulky BPDE-DNA adducts. oup.compnas.org | XPC-HR23B (damage recognition), TFIIH (helicases XPB, XPD), XPA, RPA, XPG, ERCC1-XPF (endonucleases). nih.gov |

| Transcription-Coupled NER (TC-NER) | Preferentially repairs adducts on the transcribed strand of active genes, initiated by stalled RNA polymerase. pnas.org | CSB, CSA, in addition to core NER factors. |

| Translesion Synthesis (TLS) | An error-prone tolerance mechanism that allows DNA replication to bypass the adduct, often leading to mutations. pnas.org | REV1, POLζ (REV3/REV7), POLη, POLι, POLκ. pnas.org |

| Homologous Recombination (HR) | Repairs double-strand breaks that can occur when a replication fork collapses at a BPDE adduct. nih.govnih.gov | RAD51, BRCA1, BRCA2. |

| Non-Homologous End Joining (NHEJ) | Another pathway for repairing double-strand breaks, which can also be activated. nih.gov | Ku70/80, DNA-PKcs, XRCC4, Ligase IV. |

Interactions with DNA-Associated Enzymes (e.g., Topoisomerases, Polymerases)

Beyond stalling replicative polymerases, BPDE-DNA adducts can have profound and complex interactions with other critical DNA-associated enzymes, notably topoisomerases.

Topoisomerases: These enzymes are essential for managing DNA topology by introducing transient breaks in the DNA backbone to relieve supercoiling during replication and transcription. nih.gov Research has shown that BPDE adducts can act as potent poisons for both topoisomerase I (Top1) and topoisomerase II (Top2). nih.govnih.gov

Topoisomerase I: BPDE adducts can suppress the normal cleavage activity of Top1 at the site of adduction. researchgate.netnih.gov Simultaneously, they can induce the formation of new, stable Top1-DNA cleavage complexes at sites several bases away from the adduct. researchgate.netnih.gov This trapping of the enzyme in a covalent complex with DNA can lead to the generation of lethal double-strand breaks when a replication fork collides with it.

Topoisomerase II: Similarly, BPDE adducts can trap Top2 cleavage complexes. nih.gov The hydrocarbon portion of the adduct can intercalate at or near the enzyme's cleavage site, stabilizing the covalent intermediate and preventing the re-ligation of the DNA strand. nih.gov This poisoning of Top2 by BPDE adducts represents a potential mechanism for their carcinogenic activity. nih.gov

DNA Polymerases: As discussed, the interaction with DNA polymerases is a critical determinant of the ultimate biological outcome.

Replicative Polymerases: These high-fidelity enzymes are generally blocked by BPDE adducts. researchgate.net

Translesion Synthesis (TLS) Polymerases: A variety of specialized Y-family polymerases are recruited to bypass the lesion. Human DNA polymerase ι (polι), for example, can bypass BPDE adducts but often with a high frequency of base misincorporation. nih.gov Other polymerases, like polκ, may be involved in extending the DNA strand after a nucleotide has been inserted opposite the adduct. nih.govresearchgate.net The specific polymerase involved and its intrinsic fidelity determine the type and frequency of mutations that arise from the initial DNA lesion.

These interactions highlight how a single chemical adduct can disrupt the function of multiple essential enzyme systems, leading to a synergistic increase in genomic instability, mutagenesis, and cell death or transformation.

Enzymatic Defense and Biotransformation Mechanisms Against Benzo a Pyrene Epoxides

The metabolic activation of benzo(a)pyrene (B[a]P) to its reactive epoxide intermediates is a critical step in its mechanism of toxicity. However, organisms possess a suite of enzymatic defenses to neutralize these epoxides, thereby preventing their harmful interactions with cellular macromolecules. This section details the primary enzymatic pathways involved in the detoxification of benzo(a)pyrene epoxides, with a specific focus on the less-studied K-region epoxide, benzo(a)pyrene-11,12-epoxide.

Advanced Analytical and Spectroscopic Methodologies in Benzo a Pyrene 11,12 Epoxide Research

Chromatographic Techniques for Separation and Quantification of Epoxides and Adducts (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation and quantification of benzo(a)pyrene (B[a]P) metabolites, including those derived from the 11,12-epoxide. Reversed-phase HPLC is commonly employed to separate B[a]P metabolites. For instance, in studies of bacterial metabolism of B[a]P, metabolites were effectively separated using this method before subsequent characterization. rcsb.org

The choice of stationary phase is critical for achieving successful separation. C18 columns are widely used for the analysis of B[a]P metabolites and their adducts. asm.org In some applications, specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, have proven effective in resolving specific isomers of B[a]P diol epoxide adducts that were not separable on standard C18 columns. asm.org

UHPLC offers significant advantages over traditional HPLC, including increased resolution, shorter analysis times, and reduced solvent consumption. researchgate.net A comparison of HPLC and UHPLC for analyzing benzodiazepines demonstrated that UHPLC significantly reduced run times (from 40 minutes to 15 minutes) and mobile phase consumption. researchgate.net These benefits are directly applicable to the analysis of complex mixtures of B[a]P metabolites. UHPLC systems, such as the Vanquish system, are utilized in the analysis of B[a]P diol epoxide (BPDE) adducts with RNA, using columns like the Acquity HSS T3 for reversed-phase liquid chromatography. nih.gov

Table 1: Comparison of Chromatographic Systems

| Feature | HPLC | UHPLC |

|---|---|---|

| Typical Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | Longer (e.g., 40 min) | Shorter (e.g., 15 min) |

| Solvent Consumption | Higher | Lower |

| Resolution | Good | Higher |

| System Pressure | Lower | Higher |

Mass Spectrometry-Based Characterization of Metabolites and Adducts (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural characterization and sensitive quantification of benzo(a)pyrene-11,12-epoxide metabolites and adducts. This technique provides high specificity and sensitivity, enabling the detection of low-level adducts in biological samples. asm.orgpnas.org

Different ionization techniques are employed depending on the analytical requirements. Electrospray ionization (ESI) is a common choice for the analysis of BPDE adducts. asm.org However, other techniques like atmospheric pressure chemical ionization (APCI) have been shown to offer advantages such as increased robustness and minimal matrix effects for PAH analysis. nih.gov High-resolution mass analyzers, like the Orbitrap, are used to diminish interferences and improve mass accuracy, which is crucial for identifying adducts from various BPDE isomers. asm.org Triple-quadrupole mass spectrometers are also used for quantitative analysis, providing reliable and accurate results for metabolites like 3-hydroxy-benzo[a]pyrene in urine samples. mdpi.com

LC-MS/MS has been successfully applied to characterize BPDE adducts with nucleosides, such as guanosine (B1672433) and adenosine (B11128), in transfer RNA (tRNA). acs.orgcaltech.edu By analyzing the specific mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns, researchers can identify and confirm the structure of these adducts. caltech.edu For example, the guanosine-BPDE adduct molecular ion (MH+) has been identified at an m/z of 586.193. caltech.edu

Spectroscopic Analysis (UV-Vis, NMR, Circular Dichroism, Fluorescence)

A variety of spectroscopic techniques are employed to characterize the structural and conformational properties of this compound and its derivatives.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used in conjunction with HPLC to initially characterize separated B[a]P metabolites. rcsb.org The absorption spectra provide information about the pyrene (B120774) chromophore, which can shift depending on the adduct's conformation. Adducts where the pyrenyl residue is intercalated within DNA base pairs show a 5-10 nm shift to a longer wavelength (red-shift) compared to those where the residue is located in the DNA minor groove. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural elucidation of B[a]P metabolites and their adducts. 1H NMR has been used to characterize key metabolites derived from the 11,12-epoxide, such as benzo[a]pyrene (B130552) trans-11,12-dihydrodiol and cis-11,12-dihydrodiol. For the cis-dihydrodiol, specific proton resonances and coupling constants have been assigned, for example, H12 at 5.26 ppm and H11 at 5.92 ppm with a coupling constant of 4.5 Hz. asm.org NMR is also instrumental in determining the conformation of BPDE-DNA adducts in solution, revealing details about the orientation of the pyrene ring relative to the DNA helix. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for investigating the stereochemistry and conformation of chiral molecules like BPDE adducts. The technique has been used to study the adducts formed between BPDE stereoisomers and oligonucleotides. pnas.org The induced CD (ICD) spectrum in the 310-360 nm region, where only the pyrenyl residue absorbs light, provides insights into the adduct's conformation. pnas.org Adducts with a 10S absolute configuration typically exhibit positive exciton (B1674681) CD spectra, while those with a 10R configuration show negative spectra. pnas.org

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive method used to detect and characterize B[a]P adducts. The fluorescence properties of BPDE-dCyd adducts have been used to differentiate between isomers; some cis adducts are fluorescent while others are non-fluorescent. core.ac.uk Low-temperature laser-excited fluorescence spectroscopy can be used to evaluate the pre-covalent interactions between BPDE and DNA.

Table 2: Spectroscopic Data for Benzo(a)pyrene Metabolite Characterization

| Technique | Application | Key Findings/Parameters | Reference |

|---|---|---|---|

| UV-Vis | Adduct Conformation | 5-10 nm red-shift for intercalated adducts | pnas.org |

| 1H NMR | Structural Elucidation | H12 at 5.26 ppm, H11 at 5.92 ppm for cis-11,12-dihydrodiol | asm.org |

| Circular Dichroism | Stereochemistry | Positive/negative exciton spectra for 10S/10R configurations | pnas.org |

| Fluorescence | Isomer Differentiation | Differentiates fluorescent and non-fluorescent cis adducts | core.ac.uk |

Isotope Labeling Techniques in Mechanistic Studies

Isotope labeling is a powerful strategy used in mechanistic studies to trace the metabolic fate of compounds and to quantify adducts with high precision. Stable Isotope Labeling and Mass Spectrometry (SILMS) is a superior methodology that provides absolute quantification of DNA adducts and can differentiate between adducts from exogenous and endogenous sources.

In the context of B[a]P research, stable isotopes such as ¹⁵N are incorporated into DNA bases like guanine (B1146940). This labeled DNA is then treated with BPDE, and the resulting adducts are analyzed by LC-MS/MS. By comparing the signal from the ¹⁵N-labeled adducts to the unlabeled (¹⁴N) adducts, researchers can directly and quantitatively determine the extent of adduct formation at specific sites within a DNA sequence. This approach has been used to investigate adduct formation in gene sequences relevant to cancer, such as K-ras and p53. The use of ¹⁴C-labeled B[a]P metabolites combined with accelerator mass spectrometry also allows for tracing the distribution and metabolism of these compounds at very low, environmentally relevant concentrations. This technique is universally applicable for studying DNA modifications by a wide range of carcinogens.

³²P-Postlabeling Assays for DNA Adduct Detection

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, including those formed by this compound metabolites. A key advantage of this technique is its ability to detect a wide range of structurally diverse DNA adducts without requiring prior knowledge of their specific chemical structure.

The method involves four main steps:

Enzymatic digestion of DNA containing adducts into 3'-monophosphate deoxynucleosides.

Enrichment of the adducted nucleotides.

Labeling of the adducts by transferring a radioactive ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts by chromatographic methods, typically thin-layer chromatography (TLC), followed by quantification based on their radioactive decay.

The ³²P-postlabeling assay has been used to measure the formation and persistence of B[a]P-DNA adducts in various tissues and cell types. For example, it was used to identify individual benzo[c]phenanthrene (B127203) dihydrodiol epoxide-DNA adducts, demonstrating its utility for complex mixtures. While highly sensitive, a limitation is that the efficiency of the labeling and recovery can vary between different adducts, so results are often expressed as "relative adduct levels". Nevertheless, it remains a valuable tool for detecting the presence of DNA damage from carcinogens like B[a]P. core.ac.uk

Theoretical and Computational Approaches to Benzo a Pyrene 11,12 Epoxide Reactivity and Interactions

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the formation and subsequent reaction pathways of Benzo(a)pyrene-11,12-epoxide. DFT allows for the detailed study of electronic structure, enabling the calculation of reaction energies and the identification of transition states.

Detailed DFT calculations have been used to model the catalytic oxidation of the parent compound, Benzo(a)pyrene (BaP), which leads to the formation of its epoxides. frontiersin.org One such study investigated the degradation of BaP by a Manganese-Corrolazine complex and mapped out a multi-step reaction mechanism. frontiersin.orgnih.gov

The initial step in this process is the epoxidation of the C11-C12 double bond of BaP, located in the K-region of the molecule. This reaction proceeds through a single transition state to form this compound, which was identified as a stable reaction intermediate (IM1). frontiersin.orgnih.gov The calculations determined a significant activation energy for this epoxidation step. frontiersin.orgnih.gov

Following its formation, the 11,12-epoxide can undergo further reactions, such as hydrogen transfer and rearrangement, to ultimately form hydroxylated products like 11-hydroxybenzo[a]pyrene (B1210394). nih.gov However, quantum chemical calculations revealed that these subsequent steps have very high activation energies compared to the initial epoxidation. nih.gov This high energetic barrier indicates that the reaction is likely to halt after the formation of this compound, highlighting its stability as an intermediate product which can then participate in other reactions, such as binding to biological molecules. nih.gov

Other DFT studies have focused on the subsequent reactivity of PAH epoxides, particularly the opening of the epoxide ring to form highly reactive carbocations. rsc.org These studies show that O-protonation of the epoxide ring leads to a barrierless ring-opening process, generating a benzylic carbocation that is a potent electrophile capable of reacting with nucleophilic sites in DNA. rsc.orgnih.gov

Table 1: Calculated Activation Energies in the Catalytic Oxidation of Benzo(a)pyrene

This table presents data from a DFT study on the reaction pathway from Benzo(a)pyrene to 11-hydroxybenzo[a]pyrene, showing the energetic favorability of the formation of the 11,12-epoxide intermediate. nih.gov

| Reaction Step | Description | Activation Energy (kcal/mol) | Finding |

| 1. Epoxidation | BaP → this compound (IM1) | 23.3 | Formation of the epoxide intermediate. frontiersin.orgnih.gov |

| 2. Hydrogen Transfer | This compound → Intermediate 2 (IM2) | 37.98 | High energy barrier for the next step. nih.gov |

| 3. Rearrangement | Intermediate 2 (IM2) → 11-hydroxybenzo[a]pyrene (Final Product) | 53.47 | Very high energy barrier, indicating the reaction likely stops at the epoxide stage under these conditions. nih.gov |

Molecular Dynamics Simulations of Epoxide-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into how the molecule interacts with its biological targets, such as DNA and proteins, before and after a covalent bond is formed.

While specific MD simulation studies focusing exclusively on the non-covalent interactions of this compound were not prominently found, the methodology is widely applied to related, and more extensively studied, PAH diol epoxides, such as the bay-region benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). These studies serve as a valuable model for understanding the potential interactions of the 11,12-epoxide.

MD simulations of BPDE adducts with DNA have revealed how these interactions can alter the structure and dynamics of the DNA double helix. nih.gov Key findings from such simulations include:

Conformational Dynamics: Simulations show that a PAH adduct can exist in multiple conformations, such as intercalated between base pairs or positioned in the minor groove of the DNA helix. The local DNA sequence can significantly influence which conformation is more stable. nih.gov

DNA Distortion: The presence of a bulky epoxide adduct can cause significant local distortions in the DNA structure, including bending of the helical axis and disruption of standard Watson-Crick base pairing near the adduct site. nih.gov

Interaction with Repair Proteins: By simulating the adduct within a DNA strand, researchers can model how DNA repair machinery, such as the Nucleotide Excision Repair (NER) system, recognizes and binds to the damaged site. biointerfaceresearch.comresearchgate.net The degree of helical distortion and the dynamics of the lesion are thought to be key signals for recognition by repair proteins. nih.gov

Computational docking, a related technique, has been used to predict the binding affinity and orientation of PAH epoxides with DNA and NER proteins. biointerfaceresearch.comresearchgate.net For example, studies on diol-epoxides of dibenzo[a,l]pyrene (B127179) have calculated the binding energies with various repair proteins, suggesting that weak interactions with these proteins may favor the formation of DNA adducts over their repair. biointerfaceresearch.comresearchgate.net A similar approach could be applied to this compound to predict its binding modes and affinities with biological targets.

Structure-Activity Relationship Modeling for Epoxide Reactivity

Structure-Activity Relationship (SAR) modeling uses computational methods to correlate a molecule's chemical structure with its biological or chemical activity. For PAH epoxides, these models aim to predict reactivity based on specific structural and electronic features.

The reactivity of PAH epoxides is largely driven by the stability of the carbocation formed upon the opening of the strained epoxide ring. rsc.orgnih.gov Computational SAR studies heavily focus on calculating the energy of this process. A lower energy requirement for carbocation formation generally implies higher reactivity.

Key principles in the SAR modeling of PAH epoxides include:

Carbocation Stability: DFT calculations are used to determine the relative stabilities of the carbocations that can be formed from different epoxides. It has been shown that factors like the extent of charge delocalization across the polycyclic aromatic system are critical. rsc.orgnih.gov

Bay- and K-Region Theory: Early SAR concepts categorized regions of PAHs. The "K-region" (like the 11,12-position in BaP) is an isolated, phenanthrene-like double bond that is susceptible to epoxidation. nih.gov The "bay-region" refers to the sterically hindered area formed by a benzo ring fusion. The "bay-region theory" posits that diol epoxides in the bay region are particularly carcinogenic because the resulting carbocation is highly stabilized by the electronic structure of the pyrene (B120774) system. nih.gov

Geometric and Electronic Effects: SAR models can quantify how substituents or structural distortions affect reactivity. For instance, a methyl group in a bay region can cause the aromatic system to deviate from planarity, which can destabilize the epoxide and favor ring-opening, thus increasing reactivity. nih.gov Conversely, substituting with atoms like fluorine can either stabilize or destabilize the carbocation depending on the position, due to competing inductive and resonance effects. rsc.org

Predictive Modeling: Modern approaches use machine learning and deep learning networks to build predictive SAR models. acs.org These models are trained on large datasets of molecules with known metabolic outcomes to predict whether a new molecule is likely to be metabolized to a reactive epoxide at a specific site. acs.org

For this compound, a K-region epoxide, SAR models help explain its reactivity in comparison to other isomers, such as the more mutagenic bay-region diol epoxides. nih.gov While the K-region is readily epoxidized, the resulting carbocation is generally less stable than that formed from a bay-region diol epoxide, which helps to explain the observed differences in biological activity.

Future Perspectives in Benzo a Pyrene 11,12 Epoxide Research

Elucidation of Novel Biotransformation Pathways

Future research into Benzo(a)pyrene-11,12-epoxide is increasingly focused on identifying and characterizing metabolic pathways beyond the well-established mammalian systems. The exploration of microbial and algal biotransformation, in particular, offers promising avenues for understanding the environmental fate of benzo(a)pyrene and discovering novel enzymatic processes.

One area of investigation involves bacterial metabolism. In Mycobacterium vanbaalenii PYR-1, benzo(a)pyrene is metabolized to benzo[a]pyrene (B130552) trans-11,12-dihydrodiol, a reaction for which this compound is a necessary precursor. nih.gov This conversion is catalyzed by the sequential action of cytochrome P450 monooxygenase and epoxide hydrolase. nih.gov Interestingly, the resulting trans-11,12-dihydrodiol is a racemic mixture of (11S,12S) and (11R,12R) enantiomers. nih.gov This finding suggests two potential, and novel, enzymatic scenarios that warrant further investigation: either a highly stereoselective cytochrome P450 produces an optically pure epoxide that is then acted upon by a non-stereoselective epoxide hydrolase, or the inverse, where a non-stereoselective P450 creates a racemic epoxide that is resolved by a highly stereoselective epoxide hydrolase. nih.gov

Another novel pathway has been identified in green algae. The freshwater green alga Selenastrum capricornutum has been shown to metabolize benzo(a)pyrene primarily to benzo[a]pyrene-11,12-dihydrodiol under specific light conditions (gold light). nih.gov This transformation is significant as it proceeds through a dioxygenase pathway, which is distinct from the monooxygenase cytochrome P450 pathway typical in mammalian systems. nih.gov The elucidation of this algal metabolic route opens up new research possibilities into the enzymatic and environmental factors governing the degradation of polycyclic aromatic hydrocarbons.

Advanced Structural Biology of Epoxide-Macromolecule Complexes

Understanding the precise three-dimensional structures of complexes formed between benzo(a)pyrene epoxides and biological macromolecules is critical to deciphering the mechanisms of toxicity and carcinogenicity. Advanced computational and structural biology techniques are providing unprecedented insights into these interactions, particularly with DNA.

Although direct structural studies on the 11,12-epoxide are less common, extensive research on the related, ultimate carcinogenic metabolite, benzo[a]pyrene diol epoxide (BPDE), serves as a crucial model. High-resolution NMR solution studies and molecular dynamics simulations have been used to investigate the structural differences between DNA adducts formed from different stereoisomers of BPDE. nih.gov For example, a computational study on stereoisomeric BPDE-deoxyadenosine adducts within an 11-mer DNA duplex revealed significant conformational differences. nih.gov

The more stable 10R (-) isomer was found to intercalate on the 5'-side of the modified adenine (B156593) base. In contrast, the less stable 10S (+) adduct is disordered, adopts multiple conformations, and is positioned on the 3'-side of the adenine. nih.gov This lower stability of the 10S (+) adduct is attributed to diminished stacking of the benzo[a]pyrene moiety within the DNA helix, increased unwinding of the helix, and a reduced quality of Watson-Crick base pairing. nih.gov The conformational heterogeneity of the 10S (+) adduct may explain its enhanced susceptibility to nucleotide excision repair mechanisms. nih.gov These findings highlight how subtle stereochemical differences dictate the structural nature of the epoxide-DNA complex, which in turn influences its thermodynamic stability and biological processing.

| Feature | 10R (-) BPDE-dA Adduct | 10S (+) BPDE-dA Adduct |

| Position | Intercalated on 5'-side of modified adenine | Disordered, on 3'-side of modified adenine |

| Conformation | Ordered, single conformation | Disordered, multiple conformations |

| Stability | More stable (~13 kcal/mol) | Less stable |

| DNA Helix Impact | Less helix unwinding | More helix unwinding |

| Base Pairing | Higher quality Watson-Crick pairing | Diminished Watson-Crick pairing |

| Repair Susceptibility | Less easily excised by repair enzymes | More easily excised by repair enzymes |

Development of Innovative Analytical Tools for Epoxide and Adduct Characterization

The development of highly sensitive and specific analytical methods is essential for detecting and quantifying benzo(a)pyrene epoxides and their macromolecular adducts in biological and environmental samples. Research is focused on refining existing techniques and creating innovative tools to achieve lower detection limits and greater structural characterization.

High-performance liquid chromatography (HPLC) coupled with various detectors remains a cornerstone technique. Methods using HPLC with fluorescence detection have been developed to measure stereospecific metabolites, achieving detection limits of approximately 0.3 fmol of tetrols (hydrolysis products of epoxides). cdc.gov For direct adduct measurement in human lung tissue, HPLC-fluorescence can detect as low as 6 pg of benzo[a]pyrene-tetrol per mL, corresponding to approximately 1 adduct in 10⁸ nucleotides. cdc.gov

Mass spectrometry (MS) offers superior specificity and sensitivity. A recently developed method using high-resolution tandem mass spectrometry with an Orbitrap MS can detect adducts to serum albumin with exceptional sensitivity. eie.gr This technique, which uses an HPLC column with a pentafluorophenyl stationary phase for chromatographic separation, achieved a method detection limit for the (+)-anti-benzo[a]pyrene diol epoxide adduct to histidine of approximately 4 amol/mg of serum albumin. eie.gr Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is being employed to characterize the full spectrum of potential adducts with RNA, including post-transcriptional modifications, opening a new field of "adductomics". nih.gov

Other innovative approaches include immunoassays and spectroscopic methods. A sandwich ELISA (enzyme-linked immunosorbent assay) has been developed for measuring benzo[a]pyrene-albumin adducts in human plasma. eie.gr However, a significant drawback of immunoassays is the potential for antibody cross-reactivity with other polycyclic aromatic hydrocarbon metabolites. eie.gr Synchronous fluorescence spectrophotometry (SFS) is another highly sensitive technique used to detect adducts in DNA from peripheral blood lymphocytes, capable of detecting fewer than 1 benzo[a]pyrene moiety per 10⁷ DNA molecules. cdc.govpnas.org

| Analytical Tool | Analyte / Application | Reported Detection Limit | Reference(s) |

| HPLC with Fluorescence Detection | BPDE-DNA adducts (as tetrols) | ~0.3 fmol | cdc.gov |

| HPLC with Fluorescence Detection | BPDE-DNA adducts in human lung | 1 adduct in 10⁸ nucleotides | cdc.gov |

| High-Resolution Tandem MS (Orbitrap) | BPDE-histidine adducts in serum albumin | ~4 amol/mg serum albumin | eie.gr |

| Synchronous Fluorescence Spectrophotometry | BPDE-DNA adducts | <1 adduct in 10⁷ nucleotides | cdc.govpnas.org |

| LC-MS/MS | BPDE-RNA adducts | Characterization of adduct types | nih.gov |

| Sandwich ELISA | BPDE-albumin adducts | fmol/mg level | eie.gr |

Deeper Exploration of Stereochemical Determinants in Molecular Interactions and Biological Outcomes

The stereochemistry of benzo(a)pyrene epoxides and their subsequent metabolites is a critical determinant of their biological activity. Future research will continue to explore how the specific three-dimensional arrangement of atoms in these molecules governs their interactions with cellular targets and dictates biological outcomes such as toxicity, mutagenicity, and carcinogenicity.

The formation of the epoxide itself can be a stereoselective process. In the bacterial metabolism of benzo(a)pyrene, the production of a racemic mixture of trans-11,12-dihydrodiol implies that either the initial epoxidation by cytochrome P450 or the subsequent hydrolysis by epoxide hydrolase involves specific stereochemical preferences that are not yet fully understood. nih.gov

The influence of stereochemistry is profoundly evident in the interactions of epoxide metabolites with DNA. As detailed in computational studies, the different stereoisomers of benzo[a]pyrene diol epoxide form DNA adducts with distinct conformations, stabilities, and orientations within the DNA helix. nih.gov The 10S (+) adduct, for instance, causes greater distortion to the DNA structure and is thermodynamically less stable than the 10R (-) adduct. nih.gov This structural difference is believed to be a key reason why the 10S (+) adduct is more readily recognized and removed by cellular DNA repair systems. nih.gov Furthermore, the distribution and stereoselectivity of adduct formation are influenced by the local DNA sequence, indicating that both the structure of the epoxide and the structure of the DNA target play a role in the interaction. nih.gov A deeper understanding of these stereochemical determinants is fundamental to predicting the genotoxic potential of different isomers and understanding individual susceptibility to their carcinogenic effects.

Q & A

Q. What are the primary metabolic pathways leading to the formation of Benzo(a)pyrene-11,12-epoxide (BaP-11,12-epoxide) in biological systems?

BaP-11,12-epoxide is formed via cytochrome P450 (CYP)-mediated oxidation of benzo(a)pyrene (BaP), particularly by CYP1A1, which generates reactive epoxide intermediates. Aerobic bacterial degradation pathways (e.g., Mycobacterium sp. PYR-1) also produce BaP-11,12-epoxide as a metabolite through dioxygenase activity, converting BaP into dihydrodiols and epoxides .

Q. What experimental methods are used to detect and quantify BaP-11,12-epoxide-DNA adducts?

Stable isotope labeling mass spectrometry and low-temperature laser-excited fluorescence spectroscopy are employed to quantify N2-guanine adducts and pre-covalent interactions. Synchronous fluorescence spectroscopy and immunoaffinity chromatography enhance specificity for detecting adducts in human tissues .

Q. How does BaP-11,12-epoxide interact with DNA to induce mutagenicity?

BaP-11,12-epoxide intercalates into DNA, forming covalent N2-guanine adducts. This disrupts base pairing and replication fidelity, leading to mutations. Molecular docking and quantum mechanical calculations reveal preferential binding at methylated G:C sites, increasing adduct formation rates .

Q. What environmental factors influence the microbial degradation of BaP-11,12-epoxide?

Degradation efficiency depends on microbial species (e.g., Mycobacterium sp., Bacillus subtilis BMT4i), oxygen availability, and co-metabolic substrates. Aerobic conditions favor dioxygenase pathways, while anaerobic degradation relies on cometabolism with phthalates or other hydrocarbons .

Advanced Research Questions

Q. How can researchers reconcile contradictory reports on the carcinogenicity of BaP-11,12-epoxide metabolites?

Discrepancies arise from model-specific responses (e.g., newborn mice vs. C3H/Cumf mice) and metabolite stability. For instance, BaP-11,12-epoxide exhibits weak carcinogenicity in mice but is non-tumorigenic in certain strains due to detoxification pathways like ring cleavage into carboxylic acids . Methodological focus on metabolite-specific mutagenicity assays (e.g., Ames test) and in vivo adduct persistence studies is critical .

Q. What enzymatic mechanisms underlie the detoxification of BaP-11,12-epoxide in microbial systems?

Bacillus subtilis BMT4i employs chromosomally encoded dioxygenases and monooxygenases to oxidize BaP-11,12-epoxide into non-carcinogenic metabolites (e.g., chrysene carboxylic acids). Enzymatic ring cleavage via cis-dihydrodiol intermediates is a key detoxification step . Comparative genomics of Mycobacterium spp. can identify conserved catalytic domains for bioremediation applications .

Q. Which advanced techniques are used to analyze the structural conformation of BaP-11,12-epoxide-DNA adducts?

Solid-matrix luminescence spectroscopy and second-derivative synchronous fluorescence spectroscopy resolve adduct spatial configurations. Computational approaches, including molecular docking and density functional theory (DFT), predict intercalation modes and electronic interactions .

Q. How can computational modeling improve risk assessment of BaP-11,12-epoxide exposure?

Quantum mechanical calculations simulate adduct formation energetics, while molecular dynamics models predict DNA distortion patterns. These tools validate experimental data from fluorescence spectroscopy and mass spectrometry, enhancing predictive toxicology .

Q. What strategies enhance the specificity of bioremediation for BaP-11,12-epoxide-contaminated sites?

Biostimulation with nitrogen/phosphorus amendments and tailored microbial consortia (e.g., Bacillus subtilis BMT4i + Sphingomonas spp.) optimize degradation. Metabolite toxicity profiling ensures complete detoxification, avoiding accumulation of harmful intermediates like dihydrodiols .

Methodological Considerations

- Adduct Quantification: Use LC-MS/MS with isotopic internal standards for high sensitivity .

- Microbial Assays: Pair gas chromatography (GC) with 16S rRNA sequencing to link degradation efficiency to microbial community shifts .

- Structural Analysis: Combine X-ray crystallography with fluorescence quenching assays to validate adduct conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.